5-Hydroxydecanoate Sodium in Research: A Technical Guide
5-Hydroxydecanoate Sodium in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) sodium (5-HD) is a chemical compound extensively used in biomedical research, primarily for its role as a modulator of cellular bioenergetics and ion channel function. Initially characterized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, its application has been pivotal in elucidating the mechanisms of ischemic preconditioning and cardioprotection. However, subsequent research has revealed a more complex pharmacological profile, including its metabolism via β-oxidation, which necessitates careful interpretation of experimental results. This guide provides an in-depth overview of the research applications of 5-HD, with a focus on its mechanism of action, quantitative effects, and the experimental protocols employed in its study.
Core Mechanism of Action
The primary and most widely studied mechanism of action of 5-Hydroxydecanoate sodium is the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular function in various tissues, including the heart, by linking cellular metabolism to electrical activity.
Initially, 5-HD was considered a selective blocker of the mitochondrial KATP (mitoKATP) channel, as opposed to the sarcolemmal KATP (sarcKATP) channel. This purported selectivity made it an invaluable tool for dissecting the specific role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection afforded by ischemic preconditioning.[3] The opening of mitoKATP channels is believed to be a key step in protecting cardiac cells from ischemia-reperfusion injury.[4][5] By blocking these channels, 5-HD was shown to abolish the protective effects of ischemic preconditioning and pharmacological agents that mimic this phenomenon.[3]
However, the understanding of 5-HD's mechanism has evolved. It is now known that 5-HD is a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[6][7] This enzyme converts 5-HD into its metabolically active form, 5-hydroxydecanoyl-CoA (5-HD-CoA).[6][8] This finding is significant because 5-HD-CoA can then enter the β-oxidation pathway of fatty acids within the mitochondria.[8][9][10] This metabolic activation of 5-HD has been shown to create a bottleneck in the β-oxidation process, thereby affecting cellular energy metabolism.[8][10] This metabolic effect complicates the interpretation of studies that assume 5-HD acts solely as a specific mitoKATP channel blocker.[8]
Furthermore, some studies have indicated that 5-HD can also inhibit sarcKATP channels, albeit under specific conditions, such as in the presence of ATP.[7] This lack of absolute selectivity between mitochondrial and sarcolemmal KATP channels is an important consideration for researchers.
Key Research Applications
The principal application of 5-Hydroxydecanoate sodium in research has been in the study of cardioprotection , particularly the phenomenon of ischemic preconditioning (IPC) . IPC is a process whereby brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult.[11][12][13]
In this context, 5-HD has been instrumental in demonstrating the critical role of mitoKATP channels in mediating the protective effects of IPC.[3] By administering 5-HD, researchers have been able to block the cardioprotective effects of IPC, thereby implicating the opening of mitoKATP channels as a crucial step in the signaling cascade of preconditioning.[3]
Beyond IPC, 5-HD has been used to investigate:
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The role of mitoKATP channels in various forms of pharmacological preconditioning , where drugs mimic the effects of IPC.[6][8]
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The involvement of these channels in cellular responses to hypoxia and oxidative stress .[1]
-
The physiological role of mitoKATP channels in response to inotropic stress .[4]
-
Its potential as an anti-arrhythmic agent , attributed to its ability to suppress potassium release from ischemic myocardium.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of 5-Hydroxydecanoate sodium from various research studies.
| Parameter | Value | Species/Model | Experimental Context | Reference |
| IC50 for KATP channel inhibition | ~30 µM | Rat ventricular myocytes | Inhibition of sarcolemmal KATP channels in the presence of ATP | [7] |
| IC50 for KATP channel inhibition | 30 µM | Not specified | Selective ATP-sensitive K+ (KATP) channel blocker | [1][16] |
| K1/2 for mitoKATP inhibition | 45-75 µM | Rat heart and liver mitochondria | Inhibition of K+ flux in the open state induced by Mg2+, ATP, and an opener | [17] |
| Effective Concentration (in vivo) | 200 µM | Rat | Abolished the protective effect of one cycle of IPC | [3] |
| Effective Concentration (in vivo) | 500 µM | Rat | Abolished the protective effect of three cycles of IPC | [3] |
| Effective Concentration (in vivo) | 5 mg/kg (bolus) | Rabbit | Abolished the protective effect of IPC | [3] |
| Effective Concentration (in vitro) | 10⁻⁵ to 10⁻³ M | Isolated rat heart | Suppressed K+ release from ischemic myocardium | [14] |
| Effective Concentration (in vitro) | 10⁻⁴ M | Isolated guinea pig myocardial cell | Decreased the open state probability of ATP regulated K+ channel | [14] |
Experimental Protocols
Langendorff Perfusion for Ischemic Preconditioning Studies
This protocol is a standard ex vivo method used to study the effects of 5-HD on cardiac function and infarct size following ischemia-reperfusion injury.
1. Heart Isolation and Perfusion:
-
Rats or rabbits are anesthetized.
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The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).
2. Ischemic Preconditioning (IPC) Protocol:
-
After a stabilization period, IPC is induced by one or more cycles of brief global or regional ischemia (e.g., 5 minutes) followed by a period of reperfusion (e.g., 5-10 minutes).[3]
3. 5-HD Administration:
-
5-Hydroxydecanoate sodium is dissolved in the Krebs-Henseleit buffer and added to the perfusion reservoir to achieve the desired final concentration (e.g., 200 µM).[3] It is typically administered before the IPC protocol to assess its ability to block the preconditioning effect.
4. Sustained Ischemia and Reperfusion:
-
Following the IPC protocol (with or without 5-HD), the heart is subjected to a prolonged period of regional ischemia (e.g., 30 minutes) by ligating a coronary artery.[3]
-
This is followed by a longer period of reperfusion (e.g., 120-150 minutes).[3]
5. Infarct Size Measurement:
-
At the end of the reperfusion period, the heart is sliced and incubated with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[3]
-
The risk zone can be determined using fluorescent microspheres.[3]
-
Infarct size is expressed as a percentage of the risk zone volume.[3]
Measurement of KATP Channel Activity in Excised Patches
This electrophysiological technique allows for the direct measurement of the effect of 5-HD on the activity of single KATP channels.
1. Cell Isolation:
-
Ventricular myocytes are isolated from rat hearts by enzymatic digestion.
2. Patch-Clamp Recording:
-
The inside-out patch-clamp configuration is used to measure single sarcKATP channel currents.[7]
-
A patch pipette is sealed onto the surface of a myocyte, and the patch of membrane is then excised.
3. Solution Application:
-
The intracellular face of the membrane patch is exposed to a bath solution.
-
Solutions with and without 5-HD, and with varying concentrations of ATP and other modulators, are perfused over the patch.[7]
4. Data Analysis:
-
The activity of the KATP channels (i.e., the probability of being in the open state) is recorded and analyzed to determine the inhibitory effect of 5-HD.[14]
Signaling Pathways and Experimental Workflows
Ischemic Preconditioning Signaling Pathway
Caption: Signaling pathway of ischemic preconditioning and the inhibitory role of 5-HD.
Experimental Workflow for Assessing 5-HD's Effect on Infarct Size
Caption: Workflow for studying 5-HD's effect on myocardial infarct size.
Metabolic Fate of 5-Hydroxydecanoate
Caption: Metabolic activation and pathway of 5-Hydroxydecanoate in the cell.
Conclusion
5-Hydroxydecanoate sodium remains a valuable pharmacological tool in research, particularly for investigating the roles of KATP channels and the mechanisms of cellular protection against ischemic injury. However, the discovery of its metabolism through β-oxidation has added a layer of complexity to its use. Researchers must consider this metabolic activity and its potential confounding effects when designing experiments and interpreting data. The continued study of 5-HD and its derivatives will undoubtedly contribute to a deeper understanding of cellular bioenergetics and the development of novel therapeutic strategies for ischemic diseases.
References
- 1. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 11. The effects of remote ischaemic preconditioning on coronary artery function in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ischemic preconditioning affects phosphosites and accentuates myocardial stunning while reducing infarction size in rats [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-Hydroxydecanoate sodium | Carboxylic Acid Salts | Ambeed.com [ambeed.com]
- 17. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
